2-Aminothiazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4-6-3(1-7)2-8-4/h1-2H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRQSYYNLPNUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376873 | |

| Record name | 2-Amino-4-formylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98020-38-3 | |

| Record name | 2-Amino-4-formylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminothiazole-4-carbaldehyde

This guide provides a comprehensive technical overview of 2-Aminothiazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical data with practical insights into its analytical characterization, reactivity, and applications. The structure of this guide is tailored to present a logical flow from foundational properties to practical methodologies, ensuring a thorough understanding of this important chemical entity.

Core Molecular Identity and Structure

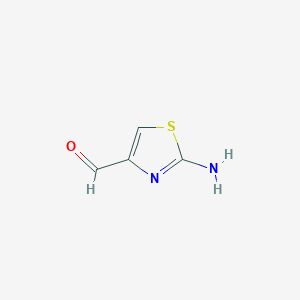

This compound is a bifunctional molecule featuring a thiazole core, a primary amine at the 2-position, and an aldehyde at the 4-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of diverse molecular architectures.[1][2] The 2-aminothiazole scaffold itself is considered a "privileged structure" in drug discovery, appearing in numerous clinically approved drugs and experimental therapeutics.[2][3]

Key Identifiers:

-

IUPAC Name: 2-amino-1,3-thiazole-4-carbaldehyde[4]

-

Synonyms: 2-Amino-4-formylthiazole[4]

-

CAS Number: 98020-38-3[4]

-

Molecular Formula: C₄H₄N₂OS[4]

Caption: 2D Chemical Structure of this compound.

Physicochemical and Computed Properties

Quantitative physicochemical parameters are critical for predicting the behavior of a compound in various systems, from reaction media to biological environments. The data presented below are primarily computed properties sourced from the PubChem database, which serve as valuable estimates for experimental design.[4]

| Property | Value | Source |

| Molecular Weight | 128.15 g/mol | PubChem[4] |

| XLogP3 | 0.4 | PubChem[4] |

| Hydrogen Bond Donors | 1 (from the amino group) | PubChem[4] |

| Hydrogen Bond Acceptors | 3 (ring N, amino N, aldehyde O) | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Exact Mass | 128.00443393 Da | PubChem[4] |

| Polar Surface Area | 84.2 Ų | PubChem[4] |

Note: These properties are computationally derived and should be confirmed experimentally for critical applications.

Analytical Characterization: A Spectroscopic Profile

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. The causality behind using multiple methods is the principle of orthogonal validation; each technique probes different aspects of the molecular structure, and their combined data provide a highly confident characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure determination of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Thiazole Ring Proton (H5): A singlet is expected for the proton on the thiazole ring, typically in the aromatic region (~7.5-8.0 ppm).

-

Aldehyde Proton (-CHO): A highly deshielded singlet is characteristic of an aldehyde proton, expected to appear far downfield (~9.5-10.0 ppm).

-

Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine. Its chemical shift can be variable and is dependent on solvent and concentration, but typically appears in the range of 5.0-7.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.

-

Aldehyde Carbonyl (C=O): A highly deshielded signal is expected around 180-190 ppm.

-

Thiazole Ring Carbons: Three distinct signals are expected for the carbons of the thiazole ring, with the carbon bearing the amino group (C2) being the most shielded of the three, and the carbons adjacent to the sulfur and nitrogen atoms (C4, C5) appearing at characteristic shifts for heterocyclic systems.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, key expected peaks include:

-

N-H Stretching: A pair of medium-to-strong bands in the 3100-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C=O Stretching: A strong, sharp absorption band around 1670-1690 cm⁻¹, indicative of the aldehyde carbonyl group. The conjugation with the thiazole ring slightly lowers this frequency compared to a simple aliphatic aldehyde.

-

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations within the thiazole ring.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to the conjugated system formed by the thiazole ring and the aldehyde group, this compound is expected to exhibit strong UV absorbance. The UV-Vis spectrum of the parent compound, 2-aminothiazole, shows characteristic absorption peaks, and similar features are expected for this derivative.[6]

Caption: General workflow for the analytical characterization of a synthesized compound.

Reactivity, Stability, and Handling

The molecule's bifunctionality dictates its chemical behavior. The primary amine, the aldehyde, and the electron-rich thiazole ring are all potential sites for chemical modification.

-

Amino Group Reactivity: The exocyclic amino group can act as a nucleophile. It is readily acylated, alkylated, or can participate in condensation reactions.[7]

-

Aldehyde Group Reactivity: The aldehyde is a key electrophilic site, readily undergoing nucleophilic attack. It is a precursor for forming Schiff bases (imines) via reaction with primary amines, and can be oxidized to a carboxylic acid or reduced to an alcohol.[7][8]

-

Thiazole Ring: The ring itself can undergo electrophilic substitution, although the specific position and reactivity are influenced by the existing substituents.

Stability and Storage: Based on analogous structures like 2-aminothiazole-5-carbaldehyde, this compound may be sensitive to air and light.[9] It is recommended to store it in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the aldehyde and potential reactions of the amine.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C4H4N2OS | CID 2763288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 98020-38-3 | this compound - Moldb [moldb.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chembk.com [chembk.com]

The Synthetic Cornerstone: A Technical Guide to 2-Aminothiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of medicinal chemistry and materials science, the thiazole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds and functional materials. Among its derivatives, 2-Aminothiazole-4-carbaldehyde emerges as a particularly valuable building block. Its strategic placement of an amino group, a reactive aldehyde, and the thiazole core provides a trifecta of functional handles for intricate molecular architecture. This guide offers an in-depth exploration of this key intermediate, from its fundamental properties to its synthesis and critical applications, providing the robust, field-proven insights necessary for its effective utilization in research and development.

Core Compound Identification and Properties

A precise understanding of a compound's fundamental characteristics is the bedrock of all subsequent experimental work. The identity and key physicochemical properties of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 98020-38-3 | [1][2] |

| Molecular Formula | C₄H₄N₂OS | [1][2] |

| IUPAC Name | 2-amino-1,3-thiazole-4-carbaldehyde | [1] |

| Molecular Weight | 128.15 g/mol | [1][2] |

| Synonyms | 2-Amino-4-formylthiazole, 2-Amino-1,3-thiazole-4-carbaldehyde | [1][2] |

These identifiers are critical for accurate sourcing of the material and for cross-referencing in literature and patents. The molecular formula and weight are essential for all stoichiometric calculations in reaction planning.

Synthesis and Mechanistic Considerations

The primary route to this compound is a variation of the renowned Hantzsch thiazole synthesis. This venerable reaction provides a reliable and scalable method for constructing the thiazole ring system.

The Hantzsch Pathway: A Reliable Synthetic Protocol

The synthesis involves the condensation of a compound containing a thiocarbonyl group (typically thiourea) with an α-halocarbonyl compound. In this specific case, the challenge lies in the use of a three-carbon α-halocarbonyl equivalent that already possesses the aldehyde functionality, which must be protected to prevent unwanted side reactions.

Causality in Experimental Design: The choice of a protected aldehyde is crucial. A free aldehyde would readily react with thiourea under the reaction conditions, leading to a complex mixture of products. A common and effective protecting group for this purpose is an acetal, such as a diethyl acetal. This group is stable under the mildly acidic to basic conditions of the Hantzsch synthesis but can be readily removed in a subsequent acidic workup step to reveal the desired carbaldehyde.

Step-by-Step Synthetic Workflow

Herein is a self-validating protocol for the synthesis of this compound.

Step 1: Cyclocondensation

-

To a solution of 3-bromo-2,2-diethoxypropanal (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

-

Heat the mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Allow the reaction mixture to cool to room temperature. A precipitate of the intermediate, 2-amino-4-(diethoxymethyl)thiazole hydrobromide, will form.

-

Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

Step 2: Deprotection (Hydrolysis)

-

Suspend the crude intermediate from Step 1 in a mixture of water and a catalytic amount of a strong acid (e.g., 1 M HCl).

-

Stir the suspension at room temperature for 12-18 hours. The hydrolysis of the acetal to the aldehyde should be monitored by TLC.

-

Neutralize the reaction mixture carefully with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Trustworthiness through Self-Validation: Each step includes a monitoring checkpoint (TLC). This ensures that one does not proceed to the next step without confirmation of the previous transformation, preventing waste of time and resources. The isolation of the intermediate salt in Step 1 provides a purification opportunity before the final deprotection.

Visualizing the Synthetic Workflow

The logical flow of the synthesis is depicted below.

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

The utility of this compound lies in its ability to serve as a scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery. The aldehyde group is a versatile functional handle for various chemical transformations.

Key Reactions of the Aldehyde Group:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new secondary or tertiary amines. This is a cornerstone of combinatorial chemistry for building libraries of potential drug candidates.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for carbon chain extension.

-

Knoevenagel Condensation: Reaction with active methylene compounds to form new carbon-carbon double bonds, often used to construct more complex heterocyclic systems.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for derivatization.

Signaling Pathway Modulation: A Hypothetical Example

Many kinase inhibitors, a critical class of anti-cancer drugs, feature a substituted aminothiazole core. The 2-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase enzyme. The substituent at the 4-position, readily introduced via the carbaldehyde, can be tailored to occupy the hydrophobic pocket of the ATP-binding site, thereby conferring potency and selectivity.

Visualizing a Drug Discovery Workflow

The logical progression from the starting material to a potential drug candidate is illustrated below.

Caption: From building block to drug candidate workflow.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety and disposal information.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation. Its straightforward synthesis and the versatile reactivity of its functional groups make it a high-value intermediate for the creation of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reaction potential, as outlined in this guide, empowers researchers to fully leverage its capabilities in the quest for the next generation of medicines and materials.

References

An In-depth Technical Guide on the Structure and Tautomerism of 2-Aminothiazole-4-carbaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 2-Aminothiazole-4-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1][2] Its chemical behavior, particularly its capacity to exist in different tautomeric forms, profoundly influences its reactivity, molecular interactions, and ultimately, its biological activity. This guide provides a detailed exploration of the structural nuances and the amino-imino tautomeric equilibrium of this compound. We delve into the theoretical underpinnings of its structure and present the experimental and computational methodologies used for its characterization, offering insights essential for rational drug design and development.

The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged structure in drug discovery, prized for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen atoms, serves as a versatile scaffold that can be readily modified to optimize biological efficacy.[2] this compound, specifically, is a key intermediate, with its aldehyde group providing a reactive handle for synthesizing a diverse library of derivatives, such as Schiff bases and other complex heterocyclic systems.[3][4][5] However, the true predictive power in designing novel therapeutics based on this scaffold lies in a fundamental understanding of its structural isomerism, namely tautomerism.

Tautomerism: A Fundamental Concept in Heterocyclic Chemistry

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[6] This phenomenon is particularly prevalent in heterocyclic compounds like 2-aminothiazole, where an exocyclic amino group is adjacent to an endocyclic nitrogen atom. This arrangement facilitates a proton shift, leading to an equilibrium between two primary forms: the amino tautomer and the imino tautomer.

The position of this equilibrium is not fixed; it is influenced by various factors including:

-

Solvent Polarity: Solvents can stabilize one tautomer over another through hydrogen bonding and other intermolecular interactions.[7]

-

pH: The protonation state of the molecule can favor a specific tautomeric form.

-

Temperature: Thermodynamic parameters can shift the equilibrium.

-

Solid-State vs. Solution: In the solid state, crystal packing forces can lock the molecule into a single, specific tautomeric form, which may differ from the dominant form in solution.[6]

Understanding which tautomer predominates under physiological conditions is critical, as the different forms present distinct hydrogen bond donor/acceptor patterns, shapes, and electronic properties. These differences directly impact how the molecule interacts with its biological target, affecting drug efficacy, metabolism, and toxicity.[6][8][9]

Structural Analysis of this compound

The central structural question for this compound revolves around the amino-imino tautomeric equilibrium.

-

Amino Tautomer: This is the commonly depicted form, featuring an exocyclic amino (-NH₂) group at the C2 position.

-

Imino Tautomer: This form arises from a proton transfer from the exocyclic nitrogen to the endocyclic nitrogen, resulting in an exocyclic imino (=NH) group and a protonated ring nitrogen.

The aldehyde group at the C4 position adds another layer of complexity, influencing the electronic distribution within the thiazole ring and potentially affecting the tautomeric preference.

Caption: Tautomeric equilibrium of this compound.

Experimental and Computational Elucidation

Determining the dominant tautomeric form requires a combination of sophisticated analytical techniques and computational modeling. Each method provides a unique piece of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is a premier tool for studying tautomerism in solution.[10] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. The interconversion between tautomers results in averaged signals, but the position of these signals can indicate the predominant species.[10] For 2-aminothiazole derivatives, the chemical shifts of the ring protons and the protons on the exocyclic nitrogen are particularly informative.[11][12]

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Pay close attention to the signals for the thiazole ring proton (H5) and the amine/imine protons. The amine protons often appear as a broad singlet, while an imine proton would have a different chemical shift.

-

Acquire a ¹³C NMR spectrum. The chemical shift of the C2 carbon is a key indicator: it will have a different value depending on whether it is bonded to an amino group (C-NH₂) or an imino group (C=NH).

-

-

Analysis: Compare the observed chemical shifts with data from known, structurally fixed derivatives or with predictions from computational calculations. In many 2-aminothiazole systems, the amino tautomer is the major form observed in solution.[13]

X-Ray Crystallography

Causality: Single-crystal X-ray diffraction provides unambiguous evidence of the molecular structure in the solid state.[9] It allows for the precise determination of bond lengths and the location of hydrogen atoms, definitively distinguishing between the amino and imino forms. For example, a C2-N bond length will be significantly shorter in the imino tautomer (C=N) than in the amino tautomer (C-N).

Computational Chemistry

Causality: Density Functional Theory (DFT) calculations are invaluable for complementing experimental data.[13] By calculating the relative Gibbs free energies of the different tautomers, researchers can predict their relative stabilities in the gas phase or in solution (using solvent models).[14] These calculations help rationalize experimental findings and provide insights into the factors governing the tautomeric preference.[13]

Workflow: DFT Energy Calculation

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. navyachempharma.com [navyachempharma.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 8. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 9. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-Aminothiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminothiazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3][4] Its utility in drug discovery and process development is, however, fundamentally governed by its physicochemical properties, primarily its solubility and stability. An incomplete understanding of these parameters can lead to significant challenges in reaction optimization, formulation, and bioassay reliability. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It moves beyond a simple data sheet to equip researchers with the foundational principles, practical experimental protocols, and data interpretation strategies necessary for a thorough assessment. We detail methodologies for thermodynamic solubility determination across a range of relevant solvents and a systematic approach to stability evaluation through forced degradation studies, ensuring robust and reproducible results.

Molecular Profile: Predicting Physicochemical Behavior

A molecule's structure is the primary determinant of its chemical personality. This compound (C₄H₄N₂OS) possesses three key functional regions that dictate its solubility and stability profile:

-

The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. Its aromaticity provides a degree of inherent stability, but the heteroatoms also influence electron distribution and potential sites for protonation or coordination.[2]

-

The 2-Amino Group (-NH₂): This primary amine is a key hydrogen bond donor and a weak base. Its ability to be protonated under acidic conditions can dramatically increase aqueous solubility.[5]

-

The 4-Carbaldehyde Group (-CHO): The aldehyde is a polar, hydrogen bond-accepting group. However, it is also a site of chemical vulnerability, being susceptible to oxidation, reduction, and nucleophilic attack.

Based on this structure, we can predict that the molecule will exhibit moderate polarity, with solubility favored in polar organic solvents.[5][6] Its aqueous solubility is expected to be pH-dependent. The primary stability concerns will revolve around the reactivity of the aldehyde functional group.

Comprehensive Solubility Assessment

Solubility is not a single value but a property dependent on the solid-state form of the compound and the conditions of the solvent system.[7] For drug development, it is critical to distinguish between kinetic and thermodynamic solubility.[8][9]

-

Kinetic Solubility: Measures the concentration at which a compound, typically dissolved first in a cosolvent like DMSO, begins to precipitate when added to an aqueous medium.[10][11] It's a high-throughput assessment useful for early discovery screening.[9]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material.[8] This is the gold-standard measurement for formulation and biopharmaceutical studies.

This guide focuses on determining thermodynamic solubility, which provides the most accurate and fundamental understanding of the compound's behavior.

Solvent Selection Strategy

A systematic approach to solvent selection is crucial. The following table outlines a recommended panel of solvents, categorized by their properties, to build a comprehensive solubility profile for this compound.

| Solvent Category | Solvent | Rationale for Inclusion |

| Aqueous Buffers | pH 3.0 (e.g., Citrate Buffer) | Represents acidic conditions (e.g., stomach); assesses solubility of the protonated amine form. |

| pH 7.4 (e.g., Phosphate-Buffered Saline) | Physiologically relevant pH; standard for biopharmaceutical testing. | |

| pH 9.0 (e.g., Borate Buffer) | Represents basic conditions; assesses solubility of the neutral form. | |

| Polar Protic | Methanol (MeOH) | Common laboratory solvent for reactions and analysis. |

| Ethanol (EtOH) | Pharmaceutically acceptable solvent, often used in formulations. | |

| Polar Aprotic | Acetonitrile (ACN) | Widely used as an HPLC mobile phase and reaction solvent. |

| Dimethyl Sulfoxide (DMSO) | High solubilizing power; standard for compound stock solutions in biological screening.[9][11] | |

| N,N-Dimethylformamide (DMF) | Strong polar solvent used in organic synthesis. | |

| Moderate Polarity | Ethyl Acetate (EtOAc) | Common solvent for extraction and chromatography. |

| Dichloromethane (DCM) | Common solvent for organic synthesis. |

Experimental Protocol: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[8][12][13]

Objective: To determine the equilibrium concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (see Table above)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Calibrated analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed 2 mL vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure equilibrium is reached.[12] A good starting point is ~5-10 mg.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[12] Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached.[12] Some compounds may require 48-72 hours.

-

Phase Separation: After equilibration, let the vials stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial.[14] This step is critical to remove all undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of this compound.

-

Data Reporting: Report the solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.

Chemical Stability and Forced Degradation Analysis

Understanding a molecule's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential impurities that may arise during manufacturing or storage.[15] Forced degradation, or stress testing, is a systematic process to accelerate the degradation of a compound to identify likely degradation products and validate the specificity of analytical methods.[16][17][18]

Predicted Degradation Pathways

The aldehyde group is the most probable site of instability in this compound. Key potential degradation pathways include:

-

Oxidation: The aldehyde (-CHO) can be readily oxidized to the corresponding carboxylic acid (-COOH), especially in the presence of oxidizing agents or atmospheric oxygen.

-

Acid/Base Hydrolysis: Extreme pH conditions can potentially lead to the hydrolysis of the imine-like functionality within the thiazole ring or catalyze other side reactions.

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to a variety of degradation products.

Experimental Workflow: Forced Degradation Study

The goal of a forced degradation study is to achieve a target degradation of 5-20% of the parent compound.[19] Degradation beyond this level can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chembk.com [chembk.com]

- 7. Solubility Test | AxisPharm [axispharm.com]

- 8. researchgate.net [researchgate.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. quora.com [quora.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. acdlabs.com [acdlabs.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. sgs.com [sgs.com]

An In-Depth Technical Guide to the Thermal Degradation Profile of 2-Aminothiazole-4-carbaldehyde

Introduction: The Significance of 2-Aminothiazole Scaffolds in Drug Development

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 2-Aminothiazole-4-carbaldehyde, as a functionalized derivative, represents a critical starting material and intermediate in the synthesis of more complex pharmaceutical molecules.[4] Its inherent reactivity, attributed to the amino, aldehyde, and heterocyclic functionalities, makes it a versatile building block.

However, the very features that impart desirable reactivity also introduce potential stability challenges, particularly in response to thermal stress. A comprehensive understanding of a molecule's thermal degradation profile is paramount in drug development. It influences every stage, from synthesis and purification to formulation, packaging, and storage, ensuring the final drug product's safety, efficacy, and shelf-life. This guide provides a detailed exploration of the methodologies used to characterize the thermal stability of this compound and presents a scientifically grounded, albeit hypothetical, degradation profile in the absence of specific literature data.

Pillar I: The Imperative of Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques are indispensable tools for characterizing the physicochemical properties of active pharmaceutical ingredients (APIs) and excipients.[5] They provide critical data on melting points, phase transitions, and, most importantly, thermal stability. For a molecule like this compound, thermal stress can induce a cascade of chemical reactions, leading to the formation of impurities that may be inactive, toxic, or alter the drug's bioavailability.

The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When coupled with methods for evolved gas analysis (EGA), such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), a comprehensive picture of the degradation process can be constructed.

Pillar II: Core Analytical Methodologies & Experimental Design

The scientific integrity of a thermal degradation study hinges on a meticulously designed experimental workflow. The choice of each parameter is a deliberate step to ensure the data generated is both accurate and reproducible.

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA): A Step-by-Step Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the onset temperature of decomposition and quantifying mass loss events.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared alumina crucible.

-

Atmosphere Control: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 600°C at a heating rate of 10°C/min. A controlled heating rate is crucial for resolving distinct degradation steps.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

Differential Scanning Calorimetry (DSC): A Step-by-Step Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A sealed pan is used to contain any evolved gases during initial decomposition, which can be observed as an endothermic or exothermic event.

-

Atmosphere Control: Maintain a nitrogen purge at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

-

-

Data Acquisition: Record the heat flow and temperature.

Pillar III: Hypothetical Thermal Degradation Profile of this compound

In the absence of direct experimental data in the public domain, we can postulate a thermal degradation profile based on the known reactivity of its constituent functional groups and the general thermal behavior of similar heterocyclic compounds.

Predicted Thermal Events

The following table summarizes the expected thermal events for this compound.

| Thermal Event | Technique | Approximate Temperature Range (°C) | Predicted Observation | Rationale |

| Melting | DSC | 150 - 180 | Sharp endothermic peak | The melting of a crystalline solid. |

| Initial Decomposition | TGA/DSC | 180 - 250 | Onset of mass loss (TGA); Endothermic/Exothermic event (DSC) | Initial breakdown of the molecule, likely involving the aldehyde and amino groups. |

| Main Decomposition | TGA/DSC | 250 - 400 | Significant and rapid mass loss (TGA); Complex exothermic peaks (DSC) | Cleavage and fragmentation of the thiazole ring structure. |

| Char Formation | TGA | > 400 | Residual mass | Formation of a stable carbonaceous residue. |

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely to be a complex process involving multiple parallel and sequential reactions. The presence of the amino group, the aldehyde group, and the sulfur and nitrogen atoms in the thiazole ring provides several potential points of initial bond scission.

A plausible, yet hypothetical, degradation pathway is proposed below:

Caption: Hypothetical thermal degradation pathway.

-

Initial Phase (Lower Temperatures): The degradation may initiate through reactions involving the most labile functional groups.

-

Decarbonylation: The aldehyde group could lose carbon monoxide (CO), a common thermal decomposition pathway for aldehydes.[6][7]

-

Condensation/Polymerization: The amino and aldehyde groups on adjacent molecules could undergo condensation reactions, leading to the formation of imines and subsequent polymerization. This would result in an initial mass loss corresponding to the elimination of water.

-

-

Main Decomposition Phase (Higher Temperatures): As the temperature increases, sufficient energy is available to cleave the bonds within the stable aromatic thiazole ring.

-

Ring Opening: The C-S and C-N bonds in the thiazole ring are likely points of scission. Studies on the photochemistry of similar thiazole derivatives suggest that cleavage of the S1-C2 bond is a primary fragmentation pathway.

-

Fragmentation: The opened-ring intermediates would be highly unstable and would fragment into smaller, volatile molecules.

-

-

Evolved Gas Products: Based on the elemental composition of this compound (C₄H₄N₂OS), the expected volatile degradation products would include:

-

Carbon monoxide (CO) from decarbonylation.

-

Ammonia (NH₃) from the amino group.

-

Hydrogen cyanide (HCN).

-

Sulfur-containing compounds such as carbon disulfide (CS₂) and hydrogen sulfide (H₂S).

-

Small hydrocarbons.

-

Conclusion and Future Perspectives

This guide has outlined the critical importance of understanding the thermal degradation profile of this compound for its application in pharmaceutical development. While a definitive experimental profile is not yet available in the literature, a robust framework for its characterization using standard thermal analysis techniques has been presented. The hypothetical degradation pathway, based on fundamental chemical principles, provides a solid foundation for interpreting future experimental results.

For a complete and unambiguous understanding, it is imperative that the protocols described herein are executed. Specifically, TGA coupled with MS and/or FTIR is essential for the definitive identification of the evolved gaseous products, which will, in turn, allow for the confirmation and refinement of the proposed degradation mechanism. Such data will be invaluable for establishing safe handling, processing, and storage conditions for this important pharmaceutical intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lipid-derived aldehyde degradation under thermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Historical Synthesis of 2-Aminothiazole-4-carbaldehyde for Researchers and Drug Development Professionals

Foreword: The Enduring Importance of a Versatile Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its unique electronic properties and versatile functionalization potential have made it a privileged scaffold in drug discovery for decades. Among its many derivatives, 2-aminothiazole-4-carbaldehyde stands out as a particularly valuable intermediate. The presence of a reactive aldehyde group at the 4-position, coupled with the nucleophilic 2-amino group, provides a gateway for diverse chemical transformations, enabling the construction of complex molecular architectures with a wide range of biological activities. This guide provides an in-depth exploration of the historical synthetic methodologies that have been pivotal in the preparation of this crucial building block, offering insights into the evolution of synthetic strategies and the chemical principles that underpin them.

I. The Genesis of the 2-Aminothiazole Core: The Hantzsch Synthesis

The foundational method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. This venerable reaction has remained a mainstay in heterocyclic chemistry due to its reliability and broad applicability.

Mechanistic Principles

The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide. In the context of 2-aminothiazole derivatives, thiourea is the most commonly employed thioamide. The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl compound, followed by intramolecular cyclization and dehydration to afford the aromatic thiazole ring.

An In-depth Technical Guide to the Historical Synthesis of this compound

Foreword: The Enduring Importance of a Versatile Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its unique electronic properties and versatile functionalization potential have made it a privileged scaffold in drug discovery for decades. Among its many derivatives, this compound stands out as a particularly valuable intermediate. The presence of a reactive aldehyde group at the 4-position, coupled with the nucleophilic 2-amino group, provides a gateway for diverse chemical transformations, enabling the construction of complex molecular architectures with a wide range of biological activities. This guide provides an in-depth exploration of the historical synthetic methodologies that have been pivotal in the preparation of this crucial building block, offering insights into the evolution of synthetic strategies and the chemical principles that underpin them.

I. The Genesis of the 2-Aminothiazole Core: The Hantzsch Synthesis

The foundational method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. This venerable reaction has remained a mainstay in heterocyclic chemistry due to its reliability and broad applicability.

Mechanistic Principles

The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide. In the context of 2-aminothiazole derivatives, thiourea is the most commonly employed thioamide. The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl compound, followed by intramolecular cyclization and dehydration to afford the aromatic thiazole ring.

Hantzsch Thiazole Synthesis Mechanism.

Historical Protocol: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate

A classic application of the Hantzsch synthesis provides access to ethyl 2-aminothiazole-4-carboxylate, a direct precursor to the target aldehyde. This procedure involves the reaction of ethyl bromopyruvate with thiourea.

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| Ethyl bromopyruvate | 1.0 | 195.03 | 19.5 g |

| Thiourea | 1.2 | 76.12 | 9.1 g |

| Ethanol | - | 46.07 | 100 mL |

Step-by-Step Methodology:

-

To a stirred solution of thiourea (9.1 g, 120 mmol) in ethanol (100 mL) in a round-bottom flask, add ethyl bromopyruvate (19.5 g, 100 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield ethyl 2-aminothiazole-4-carboxylate.

II. Introduction of the Formyl Group: Historical Strategies

With the 2-aminothiazole core in hand, the next critical step is the introduction of the carbaldehyde functionality at the 4-position. Historically, two main strategies have been employed: direct formylation of the pre-formed thiazole ring and a multi-step approach involving the transformation of a C4-substituent.

A. Direct Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, has been a key method for the direct introduction of an aldehyde group onto the 2-aminothiazole nucleus.

Mechanistic Insights:

The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This electrophilic iminium species then attacks the electron-rich thiazole ring. The regioselectivity of this electrophilic substitution is a critical consideration. While the C5 position is generally more susceptible to electrophilic attack, reaction conditions can be optimized to favor formylation at the C4 position. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Vilsmeier-Haack Formylation Workflow.

Historical Protocol (Adapted from similar formylations):

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| 2-Aminothiazole | 1.0 | 100.14 | 10.0 g |

| N,N-Dimethylformamide (DMF) | 5.0 | 73.09 | 36.5 mL |

| Phosphorus oxychloride (POCl₃) | 1.5 | 153.33 | 14.0 mL |

Step-by-Step Methodology:

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (36.5 mL, 500 mmol) to 0 °C in an ice-salt bath.

-

Add phosphorus oxychloride (14.0 mL, 150 mmol) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 2-aminothiazole (10.0 g, 100 mmol) in DMF (20 mL) and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

B. Multi-step Synthesis via a Carboxylate Intermediate

An alternative and historically significant route to this compound involves a three-step sequence starting from the readily available ethyl 2-aminothiazole-4-carboxylate. This pathway offers a high degree of regiochemical control.

1. Hantzsch Synthesis of Ethyl 2-Aminothiazole-4-carboxylate: (As detailed in Section I)

2. Reduction of the Ester to (2-Aminothiazol-4-yl)methanol:

The ester functionality is selectively reduced to the corresponding primary alcohol. Historically, powerful reducing agents like lithium aluminum hydride (LiAlH₄) were employed for this transformation.

Historical Protocol:

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| Ethyl 2-aminothiazole-4-carboxylate | 1.0 | 172.20 | 17.2 g |

| Lithium aluminum hydride (LiAlH₄) | 1.5 | 37.95 | 5.7 g |

| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | 200 mL |

Step-by-Step Methodology:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (5.7 g, 150 mmol) in anhydrous THF (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl 2-aminothiazole-4-carboxylate (17.2 g, 100 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-aminothiazol-4-yl)methanol.

3. Oxidation of the Alcohol to this compound:

The final step involves the oxidation of the primary alcohol to the aldehyde. A variety of oxidizing agents have been used for this purpose, with milder reagents being preferred to avoid over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) has been a historically effective reagent for the oxidation of allylic and benzylic-type alcohols, including heteroaromatic carbinols.

Historical Protocol:

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| (2-Aminothiazol-4-yl)methanol | 1.0 | 130.17 | 13.0 g |

| Activated Manganese Dioxide (MnO₂) | 10.0 | 86.94 | 87.0 g |

| Dichloromethane (DCM) | - | 84.93 | 300 mL |

Step-by-Step Methodology:

-

To a stirred suspension of activated manganese dioxide (87.0 g, 1.0 mol) in dichloromethane (300 mL), add a solution of (2-aminothiazol-4-yl)methanol (13.0 g, 100 mmol) in DCM (50 mL).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.

-

Wash the celite pad thoroughly with DCM.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by column chromatography or recrystallization.

III. Less Common Historical Routes: Exploring Alternative Pathways

While the Vilsmeier-Haack reaction and the reduction-oxidation sequence represent the most prominent historical methods, other named reactions have the potential to be adapted for the synthesis of this compound, particularly from precursors with a C4-methyl or C4-halomethyl substituent.

A. The Sommelet Reaction

The Sommelet reaction provides a method for converting a benzylic or related halide to an aldehyde using hexamine. This reaction could theoretically be applied to 2-amino-4-(halomethyl)thiazole.

Plausible Reaction Scheme:

Conceptual Sommelet Reaction for Aldehyde Synthesis.

B. The Hass-Bender Oxidation

The Hass-Bender oxidation offers a route to convert a benzylic-type halide to an aldehyde using the sodium salt of 2-nitropropane. This could be a potential, albeit less common, method for the synthesis of the target aldehyde from a C4-halomethyl precursor.

IV. Summary and Comparative Analysis of Historical Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Hantzsch/Vilsmeier-Haack | 2-Aminothiazole | DMF, POCl₃ | Direct formylation, one-pot potential | Regioselectivity can be an issue, harsh reagents |

| Hantzsch/Reduction/Oxidation | Ethyl bromopyruvate, Thiourea | LiAlH₄, MnO₂ | High regiochemical control | Multi-step, use of pyrophoric and stoichiometric reagents |

| Sommelet Reaction (Hypothetical) | 2-Amino-4-(halomethyl)thiazole | Hexamine | Milder conditions for aldehyde formation | Requires synthesis of the halomethyl precursor |

| Hass-Bender Oxidation (Hypothetical) | 2-Amino-4-(halomethyl)thiazole | 2-Nitropropane, Base | Alternative to Sommelet reaction | Requires synthesis of the halomethyl precursor |

Conclusion: A Legacy of Synthetic Innovation

The historical synthesis of this compound showcases the ingenuity and evolution of organic chemistry. From the foundational Hantzsch synthesis to the strategic application of formylation and oxidation-reduction reactions, chemists have developed a robust toolbox for accessing this vital synthetic intermediate. Understanding these historical methods not only provides a rich perspective on the development of heterocyclic chemistry but also offers valuable insights for contemporary synthetic challenges in drug discovery and development. The principles and strategies established by these early pioneers continue to inform and inspire the creation of novel molecules with the potential to address unmet medical needs.

The Pivotal Role of 2-Aminothiazole-4-carbaldehyde in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a particularly versatile derivative, 2-aminothiazole-4-carbaldehyde, a heteroaromatic aldehyde that serves as a critical synthon for generating diverse molecular architectures with significant therapeutic potential.[3] This document provides an in-depth exploration of the synthesis of this key intermediate and the subsequent derivatization of its reactive aldehyde and amino functionalities to construct libraries of compounds for drug discovery programs.

The 2-Aminothiazole Core: A Foundation of Therapeutic Success

The 2-aminothiazole nucleus is a fundamental component of numerous clinically approved drugs, demonstrating a broad spectrum of pharmacological activities.[4] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[5] The structural rigidity of the thiazole ring, combined with the hydrogen bonding capabilities of the 2-amino group, allows for specific and high-affinity interactions with various biological targets.

Synthesis of the Keystone: this compound

While the synthesis of 2-aminothiazole derivatives is extensively documented, direct and high-yielding protocols for this compound are less common. This section outlines plausible and efficient synthetic strategies based on established organic chemistry principles.

The Hantzsch Thiazole Synthesis: A Classic Approach

The most fundamental method for constructing the 2-aminothiazole ring is the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide.[6][7] This versatile reaction allows for the introduction of various substituents on the thiazole ring.

Experimental Protocol: Generalized Hantzsch Thiazole Synthesis

-

Preparation of the α-Haloketone: To a solution of the corresponding ketone in a suitable solvent (e.g., diethyl ether, chloroform), add an equimolar amount of a halogenating agent (e.g., bromine, N-bromosuccinimide) dropwise with stirring. Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature).

-

Cyclization with Thiourea: Dissolve the crude α-haloketone in a polar solvent like ethanol or DMF. Add a slight excess of thiourea and heat the mixture to reflux.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water. Neutralize with a base (e.g., sodium bicarbonate) to precipitate the 2-aminothiazole derivative. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Formylation of the 2-Aminothiazole Ring: The Vilsmeier-Haack Reaction

A direct and powerful method for introducing a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[8][9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[10] Given the electron-donating nature of the amino group, the 2-aminothiazole ring is activated towards electrophilic substitution, making the Vilsmeier-Haack reaction a highly feasible route to this compound.[11][12]

Proposed Experimental Protocol: Vilsmeier-Haack Formylation of 2-Aminothiazole

-

Preparation of the Vilsmeier Reagent: In a flame-dried flask under an inert atmosphere, cool DMF in an ice bath. Add POCl₃ dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.

-

Formylation: Dissolve 2-aminothiazole in a suitable solvent (e.g., dichloroethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression and Work-up: Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours. Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Proposed Vilsmeier-Haack formylation of 2-aminothiazole.

Alternative Synthetic Routes

Other potential synthetic strategies for this compound include:

-

Oxidation of 2-amino-4-methylthiazole: The methyl group at the 4-position can be oxidized to a formyl group using various oxidizing agents.[13]

-

Reduction of 2-aminothiazole-4-carboxylic acid or its esters: The carboxylic acid or ester functionality can be reduced to the corresponding aldehyde.[14]

Derivatization of this compound: A Gateway to Molecular Diversity

The aldehyde functionality of this compound is a versatile handle for a multitude of chemical transformations, allowing for the rapid generation of diverse compound libraries.

Reactions at the Aldehyde Group

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[15][16] This reaction is highly effective for forming new carbon-carbon double bonds and is widely used in the synthesis of α,β-unsaturated compounds.[4][17]

Experimental Protocol: Knoevenagel Condensation with this compound

-

Reaction Setup: Dissolve this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent such as ethanol or pyridine.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine.

-

Reaction and Work-up: Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography.

Caption: Knoevenagel condensation of this compound.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[1] This reaction is highly regioselective and offers good control over the stereochemistry of the resulting double bond.

Experimental Protocol: Wittig Reaction with this compound

-

Ylide Generation: Prepare the phosphonium ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO under an inert atmosphere.

-

Reaction with Aldehyde: Cool the ylide solution to a low temperature (e.g., -78 °C) and add a solution of this compound in the same solvent dropwise.

-

Work-up and Purification: Allow the reaction to warm to room temperature. Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the resulting alkene by column chromatography.

Reductive amination is a two-step process that converts aldehydes and ketones into primary, secondary, or tertiary amines.[18][19] It involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination of this compound

-

Imine Formation: Dissolve this compound and the desired primary or secondary amine in a suitable solvent (e.g., methanol, dichloroethane). A mild acid catalyst (e.g., acetic acid) can be added to facilitate imine formation.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.

-

Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the resulting amine by column chromatography.

Caption: Reductive amination of this compound.

Reactions Involving the 2-Amino Group

The 2-amino group of the thiazole ring is also a key site for derivatization, allowing for the introduction of various functionalities through acylation, alkylation, and condensation reactions.[20][21]

Synthesis of Fused Heterocyclic Systems

This compound and its derivatives are excellent precursors for the synthesis of fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, which often exhibit enhanced biological activity.[22][23]

Biological Significance and Therapeutic Applications

The derivatives of this compound have been investigated for a wide range of therapeutic applications. The structural modifications enabled by the versatile reactivity of this core molecule allow for the fine-tuning of pharmacological properties to target specific diseases.

Table 1: Biological Activities of 2-Aminothiazole Derivatives

| Derivative Class | Biological Activity | Reference(s) |

| Schiff Bases | Antimicrobial, Anticancer | [5] |

| Chalcones | Anti-inflammatory, Antioxidant | [24] |

| Pyrimidine Derivatives | Anticancer, Antiviral | [5][22] |

| Amides/Carboxamides | Antitubercular, Antiplasmodial | [25][26] |

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its efficient synthesis and the diverse reactivity of its aldehyde and amino groups provide a robust platform for the generation of extensive compound libraries. The exploration of derivatives stemming from this core continues to yield novel therapeutic agents with significant potential in the treatment of a wide range of diseases. This guide provides a foundational understanding and practical protocols to empower researchers in their drug discovery endeavors centered around this pivotal scaffold.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. navyachempharma.com [navyachempharma.com]

- 4. researchgate.net [researchgate.net]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. growingscience.com [growingscience.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. sphinxsai.com [sphinxsai.com]

- 13. mdpi.com [mdpi.com]

- 14. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 16. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 17. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 21. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

acid-base behavior and pKa determination of 2-Aminothiazole-4-carbaldehyde

An In-Depth Technical Guide to the Acid-Base Behavior and pKa Determination of 2-Aminothiazole-4-carbaldehyde

Introduction: The Critical Role of pKa in Drug Development

In the landscape of medicinal chemistry and drug development, the ionization constant (pKa) of a molecule is a cornerstone physicochemical parameter. It governs a compound's behavior in physiological environments, directly influencing critical pharmacokinetic properties such as solubility, absorption, distribution, metabolism, and excretion (ADME).[1] For heterocyclic scaffolds like 2-aminothiazole, which are integral to numerous clinically significant drugs[2][3], a precise understanding of acid-base behavior is not merely academic—it is fundamental to rational drug design.

This compound is a heteroaromatic aldehyde featuring an amino group and a formyl group on the thiazole ring.[4][5] This substitution pattern creates a unique electronic environment with multiple potential ionization sites, making a thorough characterization of its pKa values essential for predicting its behavior as a potential drug candidate or intermediate. This guide provides a comprehensive overview of the theoretical acid-base properties of this compound, detailed experimental protocols for its pKa determination, and an introduction to complementary computational prediction methods.

Theoretical Acid-Base Behavior: Identifying the Key Players

The structure of this compound presents two primary basic centers susceptible to protonation: the exocyclic amino group (-NH2) at position 2 and the endocyclic thiazole ring nitrogen at position 3. The aldehyde group at position 4, being strongly electron-withdrawing, significantly modulates the basicity of both nitrogen atoms.

-

Exocyclic Amino Group (C2-NH2): This group is a primary amine. In isolation, its basicity would be significant. However, its proximity to the heterocyclic ring allows for delocalization of its lone pair of electrons into the aromatic system, which generally reduces basicity.

-

Endocyclic Thiazole Nitrogen (N3): This nitrogen atom's lone pair resides in an sp2 hybrid orbital, contributing to the aromatic system. It is a key site of protonation in many thiazole-containing compounds.

-

Influence of the Carbaldehyde Group (C4-CHO): The formyl group exerts a powerful electron-withdrawing effect through both induction (via the sigma bonds) and resonance. This effect pulls electron density away from the thiazole ring and the exocyclic amino group, thereby destabilizing the corresponding conjugate acids. The consequence is a marked decrease in the basicity (a lower pKa value) of both nitrogen atoms compared to the unsubstituted 2-aminothiazole parent molecule. For context, the predicted strongest basic pKa for 2-aminothiazole is 8.67.[6]

The protonation equilibria can be visualized as a two-step process, with two distinct pKa values corresponding to the protonation of the two nitrogen centers. The first protonation will occur at the more basic site, followed by the second at the less basic site.

Caption: Conceptual protonation pathway for this compound.

Experimental pKa Determination: The Gold Standard

Direct measurement remains the most reliable method for pKa determination. Two widely adopted techniques, UV-Vis spectrophotometry and potentiometric titration, are particularly well-suited for this molecule. The choice between them often depends on factors like sample availability, solubility, and the presence of a suitable chromophore.

Method 1: UV-Vis Spectrophotometric Titration

This method is highly sensitive and requires only a small amount of sample.[1] It relies on the principle that the electronic structure of a molecule, and thus its UV-Vis absorption spectrum, changes upon protonation or deprotonation.[7] To be applicable, the compound must possess a chromophore near the ionization center, and the spectra of the protonated and neutral forms must differ.[1][8]

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic solvent like DMSO or methanol.[1]

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M KCl) covering a wide pH range (e.g., pH 2 to 12).[1] Use buffers that have minimal UV absorbance in the measurement region.

-

Sample Preparation in Microplate: Using a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to a series of wells. Add a small, constant volume of the compound's stock solution to each buffer-containing well, ensuring the final organic solvent concentration is low (e.g., ≤2% v/v) to minimize its effect on the aqueous pKa.[1] Include wells with only buffer as blanks.

-

Spectral Acquisition: Use a microplate UV-Vis spectrophotometer to record the absorbance spectrum (e.g., 230–500 nm) for each well.[1]

-

Data Analysis:

-

Subtract the blank absorbance from each sample spectrum.

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at the chosen wavelength(s) against pH. The resulting data should form a sigmoidal curve.[9]

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[9][10] This can be determined by fitting the data to the appropriate Henderson-Hasselbalch derived equation or by finding the maximum of the first derivative of the curve.[8][11]

-

Method 2: Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[8] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[12][13]

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[12]

-

Preparation of Solutions:

-

Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH). Ensure the NaOH solution is carbonate-free.[8]

-

Prepare an ionic strength adjustment solution (e.g., 0.15 M KCl).[12][13]

-

Prepare the analyte solution by dissolving an accurately weighed amount of this compound in water or a water-cosolvent mixture to a known concentration (e.g., 1 mM).[13] Add the ionic strength adjuster.

-

-

Titration Procedure:

-

Place the analyte solution in a thermostatted vessel on a magnetic stirrer.

-

Purge the solution with an inert gas like nitrogen or argon to remove dissolved CO2, which can interfere with the titration of bases.[12][13]

-

Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

For a basic compound, titrate with the standardized HCl solution. Add the titrant in small, precise increments and record the pH after the reading stabilizes (e.g., drift < 0.01 pH units/minute).[13]

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa of the conjugate acid corresponds to the pH at the half-equivalence point.

-

The equivalence point(s) can be identified precisely as the inflection point(s) on the titration curve, which are most clearly seen on a first or second derivative plot of the data (ΔpH/ΔV vs. V).[14]

-

-

Validation and Reproducibility: Perform a minimum of three independent titrations to ensure the reliability of the results and calculate the average pKa and standard deviation.[12][13]

Caption: A generalized workflow for the experimental determination of pKa.

Complementary Approach: Computational pKa Prediction

In modern drug discovery, computational methods serve as a rapid and cost-effective means to estimate pKa values, guiding experimental efforts.[15] These methods are particularly useful for screening large libraries of compounds or for molecules that are difficult to synthesize or analyze experimentally.[16]

The most accurate computational approaches are based on quantum mechanics (QM). The pKa is proportional to the Gibbs free energy change (ΔG) of the acid dissociation reaction.[17] By calculating the free energies of the protonated and deprotonated species in a solvated state, the pKa can be predicted.